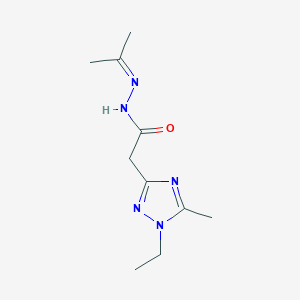
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(propan-2-ylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne or azide precursor.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the triazole derivative with acetic acid hydrazide under acidic or basic conditions.
Condensation with Propan-2-ylidene: The final step involves the condensation of the acetohydrazide with propan-2-ylidene to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole and hydrazide derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new therapeutic agents for various diseases.
Anticancer Activity: Preliminary studies suggest that it may have anticancer properties.
Industry
Agrochemicals: The compound can be used in the formulation of pesticides and herbicides.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-5-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
Acetohydrazide: A basic hydrazide compound used in various synthetic applications.
Propan-2-ylidene derivatives: Compounds with similar isopropylidene groups.
Uniqueness
2-(1-Ethyl-5-methyl-1H-1,2,4-triazol-3-yl)-N’-(propan-2-ylidene)acetohydrazide is unique due to its combination of the triazole ring, ethyl and methyl groups, and the acetohydrazide moiety This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
Propriétés
Formule moléculaire |
C10H17N5O |
|---|---|
Poids moléculaire |
223.28 g/mol |
Nom IUPAC |
2-(1-ethyl-5-methyl-1,2,4-triazol-3-yl)-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C10H17N5O/c1-5-15-8(4)11-9(14-15)6-10(16)13-12-7(2)3/h5-6H2,1-4H3,(H,13,16) |
Clé InChI |
HCFCFXAWSPJJHO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NC(=N1)CC(=O)NN=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
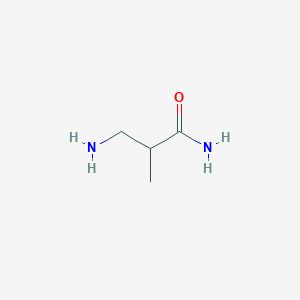


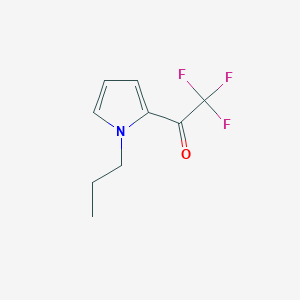

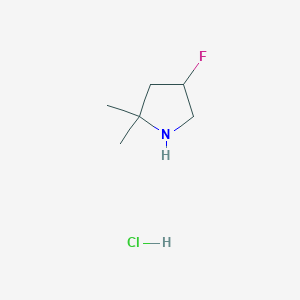
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
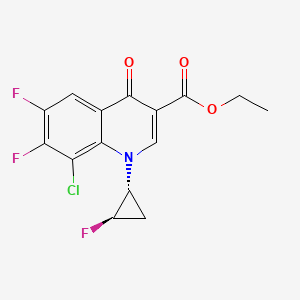

![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
